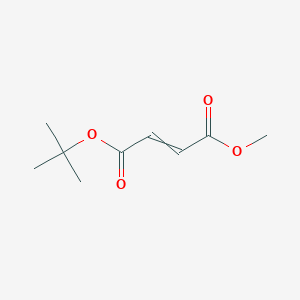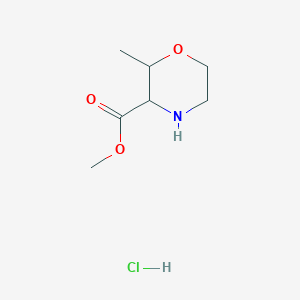![molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
作用機序
The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.
類似化合物との比較
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline
Comparison:
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3 |
InChIキー |
CIGQPLCXRVHUMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C=NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)

![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)


